Gadolinium chloride basic chemical and physical properties
Gadolinium chloride basic chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the core chemical and physical properties of gadolinium chloride (GdCl₃). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where the precise characteristics of this compound are critical. This guide details experimental methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows involving gadolinium chloride.
Chemical and Physical Properties
Gadolinium chloride is an inorganic compound that exists in both anhydrous (GdCl₃) and hexahydrate (GdCl₃·6H₂O) forms. It is a white, crystalline solid that is highly soluble in water and hygroscopic, readily absorbing moisture from the air.[1][2][3]
Quantitative Data Summary
The fundamental physical and chemical properties of anhydrous and hexahydrated gadolinium chloride are summarized in the tables below for easy comparison.
Table 1: Physical and Chemical Properties of Anhydrous Gadolinium Chloride (GdCl₃)
| Property | Value | Reference(s) |
| Molecular Formula | GdCl₃ | [3][4] |
| Molecular Weight | 263.61 g/mol | [4][5] |
| Appearance | White, hygroscopic crystals or powder | [1] |
| Density | 4.52 g/cm³ | [1] |
| Melting Point | 609 °C (1128 °F; 882 K) | |
| Boiling Point | 1580 °C (2880 °F; 1850 K) | |
| Solubility in Water | 94.65 g/100 mL at 25 °C | |
| Crystal Structure | Hexagonal, UCl₃ type | [6] |
| Space Group | P6₃/m |
Table 2: Physical and Chemical Properties of Gadolinium Chloride Hexahydrate (GdCl₃·6H₂O)
| Property | Value | Reference(s) |
| Molecular Formula | GdCl₃·6H₂O | [2] |
| Molecular Weight | 371.70 g/mol | [7] |
| Appearance | White to light grey crystalline solid | [8] |
| Density | 2.42 g/cm³ | [3][9] |
| Solubility in Water | Soluble | |
| Stability | Hygroscopic | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of gadolinium chloride and for key experiments that are crucial for understanding its properties and biological interactions.
Synthesis of Anhydrous Gadolinium Chloride (Ammonium Chloride Route)
Anhydrous gadolinium chloride is commonly prepared via the ammonium chloride route, which is a cost-effective and popular method.[2][4][11] The process involves two main steps: the formation of a pentachloro complex and its subsequent thermal decomposition.
Step 1: Synthesis of Ammonium Pentachlorogadolinidate ((NH₄)₂[GdCl₅])
This intermediate can be synthesized from gadolinium oxide, hydrated gadolinium chloride, or gadolinium metal.[2][4][11]
-
From Gadolinium Oxide:
-
Thoroughly mix gadolinium(III) oxide (Gd₂O₃) with a stoichiometric excess of ammonium chloride (NH₄Cl) in a suitable reaction vessel.
-
Heat the mixture to 230 °C in a furnace with an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Maintain the temperature for several hours to ensure the complete reaction: 10 NH₄Cl + Gd₂O₃ → 2 (NH₄)₂[GdCl₅] + 6 NH₃ + 3 H₂O[4][11]
-
Cool the reaction mixture to room temperature under the inert atmosphere.
-
-
From Hydrated Gadolinium Chloride:
Step 2: Thermal Decomposition to Anhydrous Gadolinium Chloride
-
Place the synthesized (NH₄)₂[GdCl₅] in a clean, dry reaction vessel.
-
Heat the complex to 300 °C under a high vacuum or a continuous flow of inert gas.[4]
-
The pentachloride decomposes to yield anhydrous gadolinium chloride: (NH₄)₂[GdCl₅] → GdCl₃ + 2 NH₄Cl[4][11]
-
The ammonium chloride sublimes and can be collected in a cooler part of the apparatus.
-
The remaining white, crystalline solid is anhydrous gadolinium chloride. Due to its hygroscopic nature, it must be handled and stored in a dry, inert atmosphere (e.g., in a glovebox).
Preparation of Gadolinium Chloride Hexahydrate
Gadolinium chloride hexahydrate can be prepared by dissolving gadolinium(III) oxide in concentrated hydrochloric acid.[2][12]
-
Carefully add gadolinium(III) oxide (Gd₂O₃) powder in small portions to a beaker containing concentrated hydrochloric acid (HCl) with constant stirring. The reaction is exothermic.
-
Continue adding Gd₂O₃ until no more dissolves, indicating that the acid is neutralized.
-
Gently heat the resulting solution to evaporate the excess water.
-
Allow the solution to cool, which will lead to the crystallization of gadolinium chloride hexahydrate (GdCl₃·6H₂O).
-
Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.
Determination of Physical Properties
2.3.1. Melting Point Determination (Capillary Method)
The melting point of anhydrous gadolinium chloride can be determined using the capillary method, a standard technique for crystalline solids.[13][14][15]
-
Ensure the gadolinium chloride sample is completely anhydrous by appropriate drying procedures, as any moisture will depress the melting point.
-
Finely powder the anhydrous GdCl₃ in a dry environment (e.g., a glovebox).
-
Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus equipped with a calibrated thermometer or an electronic temperature sensor.
-
Heat the apparatus at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) for a precise measurement.[16]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
2.3.2. Density Determination (Gas Pycnometry for Hygroscopic Solids)
For a hygroscopic solid like anhydrous gadolinium chloride, gas pycnometry is a suitable method for determining its skeletal density.[17] This method avoids contact with liquids that could be absorbed by the sample.
-
Calibrate the gas pycnometer using a standard sphere of known volume. Helium is typically used as the displacement gas due to its small atomic size and inert nature.
-
Accurately weigh a sample of anhydrous gadolinium chloride in a dry, inert atmosphere.
-
Place the weighed sample into the sample chamber of the pycnometer.
-
Seal the chamber and purge it with helium gas to remove any air and moisture.
-
Pressurize the reference chamber with helium to a known pressure.
-
Open the valve connecting the reference and sample chambers, allowing the gas to expand into the sample chamber.
-
Measure the final equilibrium pressure.
-
The instrument's software calculates the volume of the solid based on the pressure change and the known volumes of the chambers.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
2.3.3. Solubility Determination (Isothermal Saturation Method)
The isothermal saturation method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.[18][19][20]
-
Prepare a saturated solution by adding an excess amount of gadolinium chloride to a known volume of deionized water in a sealed, temperature-controlled vessel.
-
Agitate the mixture vigorously for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.[21]
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a filtered syringe to avoid aspirating any solid particles.
-
Determine the concentration of gadolinium chloride in the aliquot. This can be achieved through various analytical techniques, such as gravimetric analysis (by evaporating the solvent and weighing the residue) or titrimetric methods.[6]
-
Express the solubility in grams of solute per 100 mL of solvent or other appropriate units.
Biological Experimental Protocols
2.4.1. Kupffer Cell Isolation and Culture
Gadolinium chloride is widely used as an inhibitor of Kupffer cells, the resident macrophages of the liver.[22][23][24][25] The following is a general protocol for their isolation and culture.
-
Liver Perfusion: Anesthetize a rodent model (e.g., rat or mouse) and perform a laparotomy to expose the portal vein. Cannulate the portal vein and perfuse the liver in situ, first with a calcium-free buffer to wash out the blood, followed by a solution containing collagenase to digest the extracellular matrix.[3][5][22][26]
-
Cell Dissociation: After perfusion, excise the liver and gently mince it in a culture medium to release the cells.
-
Hepatocyte Removal: Separate the parenchymal cells (hepatocytes) from the non-parenchymal cells (including Kupffer cells) by low-speed centrifugation. The hepatocytes will form a pellet, while the non-parenchymal cells remain in the supernatant.[3][5]
-
Kupffer Cell Enrichment: Further enrich the Kupffer cell population from the supernatant using density gradient centrifugation (e.g., with OptiPrep™ or Percoll™) or by magnetic-activated cell sorting (MACS) using antibodies against Kupffer cell-specific surface markers like F4/80.[23][26]
-
Cell Culture: Plate the isolated Kupffer cells in appropriate culture dishes with a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and incubate at 37 °C in a humidified atmosphere with 5% CO₂.[3][5]
2.4.2. Intracellular Calcium Imaging using Fura-2 AM
Gadolinium chloride's effects on intracellular calcium signaling can be monitored using ratiometric fluorescent indicators like Fura-2 AM.[1][9][27]
-
Cell Preparation: Culture the cells of interest (e.g., neurons, macrophages) on glass coverslips suitable for microscopy.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with Fura-2 AM (typically 1-5 µM) in the buffer for 30-60 minutes at room temperature or 37 °C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[1][4][27]
-
Washing: After loading, wash the cells with the buffer to remove any extracellular dye.
-
Imaging: Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector to capture the emission at ~510 nm.
-
Data Acquisition: Acquire baseline fluorescence images by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).
-
Stimulation: Perfuse the cells with a solution containing gadolinium chloride at the desired concentration.
-
Ratio Calculation: The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated for each time point. This ratio is proportional to the intracellular calcium concentration and is largely independent of dye concentration and cell thickness.[1][4]
2.4.3. NLRP3 Inflammasome Activation Assay
Gadolinium chloride can act as a calcium-sensing receptor (CaSR) agonist, leading to the activation of the NLRP3 inflammasome.[1][5] This can be assessed by measuring the release of interleukin-1β (IL-1β).
-
Cell Culture and Priming: Culture macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) in a suitable medium. Prime the cells with lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3 components.[24][28][29][30]
-
Stimulation: After priming, treat the cells with gadolinium chloride at various concentrations for a defined period (e.g., 1-6 hours).[24][28]
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[7][24]
-
Cell Lysis and Western Blotting (Optional): Lyse the cells to analyze the intracellular processing of caspase-1 and IL-1β by Western blotting to confirm inflammasome activation.[7][28]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows involving gadolinium chloride.
Signaling Pathways
Experimental Workflows
References
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- 22. Isolation and Culture of Mouse Hepatocytes and Kupffer Cells (KCs) | Springer Nature Experiments [experiments.springernature.com]
- 23. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. search.library.doc.gov [search.library.doc.gov]
- 26. Protocol for Isolation and Culture of Mouse Hepatocytes (HCs), Kupffer Cells (KCs), and Liver Sinusoidal Endothelial Cells (LSECs) in Analyses of Hepatic Drug Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 27. brainvta.tech [brainvta.tech]
- 28. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
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